Anticancer agent 179

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

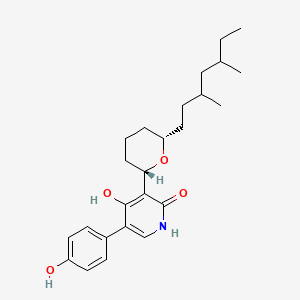

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H35NO4 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1 |

InChI Key |

KGAQEMXGOIXQDZ-SYYRQRMVSA-N |

Isomeric SMILES |

CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OKI-179 (Bocodepsin) in Solid Tumors

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents, yet their application in solid tumors has been hampered by issues of toxicity, poor isoform selectivity, and a narrow therapeutic index.[1][2] OKI-179 (bocodepsin) is a novel, orally bioavailable, Class I-selective HDAC inhibitor developed to overcome these limitations.[2][3] A thioester prodrug of the active metabolite OKI-006, OKI-179 is a unique congener of the natural product largazole.[1][4] Preclinical and clinical data demonstrate that OKI-179 exhibits a favorable pharmacokinetic and safety profile, achieves potent on-target engagement, and shows significant anti-tumor activity, both as a single agent and in combination therapies.[1][5] This document provides a comprehensive overview of the core mechanism of action of OKI-179, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.

Pharmacology and Prodrug Metabolism

OKI-179 is designed for optimal oral bioavailability and is metabolically converted in vivo to its active form, OKI-006.[1] An earlier-generation prodrug, OKI-005, was utilized for in vitro pharmacology studies.[1][2] This prodrug strategy enhances the physicochemical properties of the molecule for clinical development.[1][2]

Caption: Prodrug activation pathway of OKI-179 and OKI-005 to the active metabolite OKI-006.

Core Mechanism of Action: Selective Class I HDAC Inhibition

The primary anti-tumor effect of OKI-179 is driven by the potent and selective inhibition of Class I HDAC enzymes by its active metabolite, OKI-006.[5][6] Histone deacetylases play a crucial role in epigenomic regulation by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][4] In many cancers, HDACs are dysregulated, contributing to oncogenesis.[1]

OKI-006 selectively targets HDACs 1, 2, and 3, with minimal activity against Class IIa HDACs.[5][6][7] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), particularly at H3K9 and H3K27 sites.[5][7] The resulting open chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce apoptosis and inhibit cell proliferation.[1][4]

Caption: OKI-179 inhibits Class I HDACs, leading to histone hyperacetylation and tumor suppression.

Target Selectivity and Potency

The selectivity of OKI-006 for Class I HDACs is a key differentiator from less selective HDAC inhibitors, which may contribute to off-target toxicities.[2] The half-maximal inhibitory concentrations (IC₅₀) demonstrate this potency and selectivity.

| Target Enzyme | IC₅₀ (nM) |

| HDAC1 | 1.2 |

| HDAC2 | 2.4 |

| HDAC3 | 2.0 |

| Class IIa HDACs | >1000 |

| Table 1: Biochemical inhibitory profile of OKI-006, the active metabolite of OKI-179.[5][6][7] |

Preclinical Anti-Tumor Activity

OKI-179 has demonstrated significant single-agent anti-tumor activity in multiple preclinical models of solid tumors.[1][6]

In Vitro Efficacy

The predecessor prodrug, OKI-005, showed potent anti-proliferative activity across a range of human cancer cell lines, inducing apoptosis and increasing histone acetylation, which is consistent with its on-target mechanism.[1][4]

In Vivo Xenograft Studies

In vivo studies using human tumor xenografts in mice confirmed the anti-tumor activity of orally administered OKI-179. Treatment resulted in statistically significant tumor growth inhibition in models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC).[1]

| Model | Cell Line | Treatment (OKI-179) | Outcome |

| Colorectal Cancer | HCT-116 | 40-80 mg/kg PO daily | Statistically significant tumor growth decrease |

| Colorectal Cancer | HCT-116 | 120 mg/kg PO every other day | Statistically significant tumor growth decrease |

| Triple-Negative Breast Cancer | MDA-MB-231 | 40-80 mg/kg PO daily | Statistically significant tumor growth decrease |

| Triple-Negative Breast Cancer | MDA-MB-231 | 120 mg/kg PO every other day | Statistically significant tumor growth decrease |

| Table 2: Summary of OKI-179 efficacy in preclinical xenograft models.[1] |

Experimental Protocols: Xenograft Efficacy Studies

-

Cell Lines and Culture: HCT-116 and MDA-MB-231 human cancer cell lines were cultured according to standard protocols.

-

Animal Models: Female athymic nude mice were used. Tumor cells were implanted subcutaneously.

-

Treatment: When tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. OKI-179 was administered orally (PO) at the doses and schedules indicated in Table 2.

-

Efficacy Endpoint: Tumor volume was measured regularly using calipers. The primary endpoint was tumor growth inhibition compared to the vehicle control group. Statistical significance was determined at the end of the study period (e.g., day 24).[1]

Caption: Standard workflow for evaluating the preclinical in vivo efficacy of OKI-179.

Synergistic Mechanisms in Combination Therapy

A key aspect of OKI-179's therapeutic potential lies in its ability to synergize with other anti-cancer agents, particularly in immuno-oncology and in tumors with specific genetic mutations.[1][8]

Potentiation of Immunotherapy

HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to immune attack.[1] OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors like anti-PD-1 antibodies.[1][6] This effect is associated with increased T-cell activation within the tumor, suggesting that OKI-179 enhances tumor immunogenicity.[1]

Caption: OKI-179 enhances tumor immunogenicity, synergizing with anti-PD-1 checkpoint inhibitors.

Synthetic Lethality with RAS Pathway Inhibitors

Activating mutations in the RAS pathway are common in many cancers.[8] Preclinical data show that the combination of OKI-179 with MEK inhibitors (e.g., binimetinib) is preferentially synergistic and induces synthetic lethality in RAS-pathway mutated tumor models.[3][8] This combination leads to double-strand DNA breaks and subsequent cellular apoptosis.[8] This has been observed in NRAS-mutated melanoma and BRAF-mutated colorectal cancer models, where the combination therapy led to significantly more tumor regressions than single-agent treatments.[3]

Caption: OKI-179 and MEK inhibitors create synthetic lethality in RAS-mutated cancer cells.

Clinical Data: Phase 1 First-in-Human Study

A Phase 1 dose-escalation study (NCT03931681) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of OKI-179 in patients with advanced solid tumors.[5][7]

Study Design and Dosing

The trial used a standard 3+3 dose-escalation design, evaluating both intermittent (e.g., 4 days on, 3 days off) and continuous daily dosing schedules.[5][7] The Recommended Phase 2 Dose (RP2D) was established at 450 mg daily for intermittent dosing and 200 mg daily for continuous dosing.[5] Thrombocytopenia was identified as the on-target dose-limiting toxicity (DLT).[5]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

OKI-179 demonstrated a favorable PK profile with consistent exposure of its active metabolite, OKI-006, at levels above the targeted exposure for efficacy based on preclinical models.[5][7] On-target pharmacodynamic effects were confirmed by a dose-dependent increase in histone acetylation in circulating T-cells from patients.[5][6]

| PK/PD Parameter | Value / Observation |

| Pharmacokinetics (OKI-006) | |

| Cₘₐₓ | > 2,000 ng/mL |

| AUC | > 8,000 hr*ng/mL |

| Tₘₐₓ | 2 hours |

| T₁/₂ | 6-8 hours |

| Pharmacodynamics | |

| Histone Acetylation | >3-fold increase in H3K9/H3K27ac (180-450 mg doses) |

| Histone Acetylation | >6-fold increase in H3K27ac (≥200 mg doses) |

| Table 3: Summary of clinical pharmacokinetic and pharmacodynamic data for OKI-179.[5][6][7] |

Clinical Safety and Efficacy

OKI-179 was generally well-tolerated with a manageable safety profile.[6][9] The most common adverse events were nausea, fatigue, and anemia.[5][9] The best response observed in the Phase 1 study was Stable Disease (SD) in 42% of evaluable patients (10 out of 24).[5][7] Notably, prolonged stable disease was observed in heavily pre-treated patients with platinum-resistant serous ovarian cancer (446 days) and adenoid cystic nasopharyngeal carcinoma (256 days).[5][7]

Conclusion

OKI-179 (bocodepsin) is a potent, selective, and orally bioavailable Class I HDAC inhibitor with a well-defined mechanism of action. By inhibiting HDACs 1, 2, and 3, it induces histone hyperacetylation, leading to the expression of tumor-suppressing genes and subsequent anti-proliferative effects. Its favorable safety and pharmacokinetic profiles, combined with demonstrated on-target activity in patients, distinguish it from earlier-generation HDAC inhibitors.[9] Furthermore, its strong synergistic potential with both immunotherapy and targeted agents in RAS-mutated cancers positions OKI-179 as a promising backbone therapy for a variety of solid tumors.[3][8] Ongoing and future Phase 2 studies will further elucidate its clinical utility in these settings.[5]

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. onkuretherapeutics.com [onkuretherapeutics.com]

- 4. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. onkuretherapeutics.com [onkuretherapeutics.com]

The Core of Selectivity: A Technical Guide to the Class I HDAC Inhibitor OKI-179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the class I histone deacetylase (HDAC) selectivity profile of OKI-179, a novel, orally bioavailable small molecule inhibitor currently under investigation for the treatment of solid tumors and hematologic malignancies.

Introduction: The Promise of Selective HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.

While several HDAC inhibitors have been developed, many exhibit a pan-HDAC inhibitory profile, leading to a narrow therapeutic index and dose-limiting toxicities. OKI-179 (also known as bocodepsin) represents a next-generation, class I-selective HDAC inhibitor designed to offer a more favorable safety and efficacy profile.

Mechanism of Action: From Prodrug to Potent Inhibitor

OKI-179 is a thioester prodrug of the active metabolite OKI-006, a unique structural analog of the natural product largazole.[1][2] Following oral administration, OKI-179 is metabolized in vivo to OKI-006.[1] This active compound then selectively binds to and inhibits the activity of class I HDAC enzymes. The inhibition of these HDACs leads to an accumulation of acetylated histones, particularly H3K9 and H3K27, resulting in chromatin relaxation and the reactivation of silenced tumor suppressor genes.[3][4] This ultimately triggers downstream anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1]

Class I HDAC Selectivity Profile

The therapeutic advantage of OKI-179 lies in its selectivity for class I HDACs. The inhibitory activity of its active metabolite, OKI-006, has been quantified using cell-free biochemical assays. OKI-006 potently inhibits HDACs 1, 2, and 3, with moderate activity against HDAC8. Importantly, it shows no significant inhibition of class IIa HDACs.[3]

| HDAC Isoform | Class | IC50 (nM) of OKI-006 |

| HDAC1 | I | 1.2[3] |

| HDAC2 | I | 2.4[3] |

| HDAC3 | I | 2.0[3] |

| HDAC8 | I | 47 |

| Class IIa (4, 5, 7, 9) | IIa | >1000 |

Experimental Protocols

The preclinical and clinical development of OKI-179 has been supported by a range of in vitro and in vivo studies. Below are representative methodologies for key experiments.

In Vitro HDAC Inhibition Assay (Biochemical)

The determination of the half-maximal inhibitory concentration (IC50) values for OKI-006 against isolated HDAC isoforms is a critical step in defining its selectivity profile.

Objective: To quantify the potency and selectivity of OKI-006 against a panel of recombinant human HDAC enzymes.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic acetylated peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: A serial dilution of OKI-006 is prepared to test a range of concentrations.

-

Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of OKI-006 are incubated together in a 96-well or 384-well plate format.

-

Development: A developer solution is added, which stops the enzymatic reaction and cleaves the deacetylated substrate, releasing a fluorophore.

-

Detection: The fluorescence intensity is measured using a microplate reader. The signal is inversely proportional to the HDAC activity.

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular Histone Acetylation Assay (Flow Cytometry)

This assay is used to confirm the on-target activity of OKI-179 in a cellular context by measuring the increase in histone acetylation.

Objective: To quantify the change in acetylated histone levels (e.g., Ac-H3K27) in cells following treatment with an HDAC inhibitor.

General Protocol:

-

Cell Treatment: Cancer cell lines or peripheral blood mononuclear cells (PBMCs) are treated with OKI-179 (or its more cell-active predecessor OKI-005 for in vitro assays) or a vehicle control for a specified period.

-

Cell Fixation: Cells are harvested and fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.

-

Permeabilization: The cell membrane is permeabilized using a detergent (e.g., Triton X-100) to allow antibodies to access intracellular targets.

-

Antibody Staining: Cells are incubated with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27), followed by a fluorescently labeled secondary antibody. Surface markers (e.g., for T-cell identification) can also be co-stained.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence in the treated cells compared to the control indicates an increase in histone acetylation.

In Vivo Xenograft Tumor Models

Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of OKI-179.

Objective: To assess the anti-tumor activity of orally administered OKI-179 in a living organism.

General Protocol:

-

Cell Implantation: Human cancer cells (e.g., HCT-116 colorectal cancer, MDA-MB-231 triple-negative breast cancer) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily).

-

Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected to measure levels of acetylated histones and the concentration of the active metabolite OKI-006, respectively.

Conclusion

OKI-179 is a promising, orally bioavailable, class I-selective HDAC inhibitor. Its potent inhibition of HDACs 1, 2, and 3, coupled with a lack of activity against class IIa HDACs, provides a strong rationale for its development as a targeted anti-cancer agent. The on-target activity of OKI-179 has been demonstrated through the induction of histone acetylation in preclinical models, which translates to anti-tumor efficacy in various solid tumor xenografts. Ongoing and future clinical trials will further elucidate the therapeutic potential of OKI-179 in combination with other anti-cancer agents, such as endocrine therapies and immune checkpoint inhibitors.

References

- 1. New method to detect histone acetylation levels by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

OKI-179: A Prodrug Approach to Targeted Class I Histone Deacetylase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OKI-179 is a novel, orally bioavailable small molecule prodrug that is rapidly converted in vivo to its active metabolite, OKI-006.[1][2] OKI-006 is a potent inhibitor of Class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of OKI-179 and OKI-006, including their mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction: The Rationale for a Prodrug Strategy

Histone deacetylase inhibitors have emerged as a promising class of anti-cancer therapeutics. However, the clinical utility of many existing HDAC inhibitors has been limited by factors such as poor isoform selectivity, unfavorable pharmacokinetic properties, and significant toxicities.[1][4] OKI-179 was developed to address these limitations through a prodrug strategy.[1] OKI-179 itself is inactive, but is efficiently metabolized to OKI-006, a potent and selective inhibitor of Class I HDACs.[1] This approach offers the potential for improved oral bioavailability and a more favorable therapeutic window.[3]

OKI-179 and its predecessor, OKI-005, are thioester prodrugs of OKI-006, a unique congener of the natural product HDAC inhibitor largazole.[1] OKI-005 was primarily used for in vitro studies, while OKI-179 was optimized for in vivo applications.[1][5]

Mechanism of Action: Targeting Class I HDACs

OKI-006, the active metabolite of OKI-179, selectively inhibits Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8.[1] These enzymes are responsible for removing acetyl groups from lysine residues on histones and other proteins.[6] The inhibition of Class I HDACs by OKI-006 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[2][4] This, in turn, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[2]

Beyond its effects on histone acetylation, the inhibition of Class I HDACs by OKI-006 can also impact key cancer-related signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. The interplay between HDACs and these pathways is complex, with HDACs influencing the expression and activity of key pathway components.

Signaling Pathway Diagrams

Caption: Mechanism of Action of OKI-179 and its impact on signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Activity of OKI-006 and OKI-005

| Compound | Target | IC50 (nM) | Cell Line | Assay | Reference |

| OKI-006 | HDAC1 | 1.2 | - | Cell-free biochemical assay | [1] |

| OKI-006 | HDAC2 | 2.4 | - | Cell-free biochemical assay | |

| OKI-006 | HDAC3 | 2.0 | - | Cell-free biochemical assay | |

| OKI-006 | HDAC8 | 47 | - | Cell-free biochemical assay | |

| OKI-006 | HDAC6 | 47 | - | Cell-free biochemical assay | |

| OKI-006 | HDAC10 | 2.8 | - | Cell-free biochemical assay | [1] |

| OKI-006 | HDAC11 | 2.3 | - | Cell-free biochemical assay | [1] |

| OKI-006 | Class IIa HDACs (4, 5, 7, 9) | >1000 | - | Cell-free biochemical assay | [1] |

| OKI-005 | - | < 100 - 500 | Various TNBC and CRC cell lines | SRB Assay |

Table 2: Preclinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179

| Species | OKI-179 Dose (mg/kg) | Cmax (µM) | Reference |

| Mouse (Balb/c) | 100 | > 1 | [1] |

| Rat | 100 | > 1 | [1] |

Table 3: Clinical Pharmacokinetics of OKI-006 after Oral Administration of OKI-179

| Parameter | Value | Patient Population | Reference |

| Tmax | ~2 hours | Advanced solid tumors | [4] |

| Terminal t1/2 (Day 15) | 6.5 hours | Advanced solid tumors | [7] |

Experimental Protocols

In Vitro Cell Proliferation (Sulforhodamine B Assay)

This protocol is adapted from standard SRB assay procedures.[1][5]

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[1]

-

Drug Treatment: Treat cells with a serial dilution of OKI-005 (typically from 0 to 5 µM) for 72 hours.[1]

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.[1]

In Vitro Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay.[1][8]

Methodology:

-

Cell Culture and Treatment: Plate cells in white-walled 96-well plates and treat with the desired concentrations of OKI-005 for 24 and 48 hours.[1]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Analyze the luminescent signal, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Tumor Models

The following is a general protocol for establishing and evaluating the efficacy of OKI-179 in xenograft models.[1]

Caption: General workflow for in vivo xenograft studies.

Methodology:

-

Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116 or MDA-MB-231) into the flank of the mice.[1]

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[1]

-

Drug Administration: Administer OKI-179 orally at various doses and schedules (e.g., 40-80 mg/kg daily). The vehicle for OKI-179 is typically 0.1M citric acid.[1][5]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis. Calculate tumor growth inhibition.

Pharmacokinetic Studies

The following provides a general outline for conducting pharmacokinetic studies of OKI-179 in rodents.[1]

Methodology:

-

Animal Models: Use male and female Balb/c mice or rats.[1]

-

Drug Administration: Administer a single oral dose of OKI-179 (e.g., 25, 50, or 100 mg/kg in mice; 10, 30, or 100 mg/kg in rats).[1]

-

Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[1]

-

Sample Processing: Process the blood to obtain plasma. To prevent the conversion of OKI-179 to OKI-006 ex vivo, stabilize blood samples immediately with sodium fluoride and formic acid. Further stabilize plasma with ascorbic acid before storage at low temperatures.[9]

-

Bioanalysis: Quantify the concentrations of OKI-179 and OKI-006 in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[9]

-

Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Histone Acetylation Assay (Western Blot)

This is a general protocol for assessing changes in histone acetylation following treatment with an HDAC inhibitor.[7]

Methodology:

-

Cell/Tissue Lysis: Lyse cells or tissues treated with OKI-179 or vehicle control in a suitable lysis buffer containing protease and HDAC inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., total histone H3 or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

OKI-179 represents a promising next-generation, orally bioavailable Class I selective HDAC inhibitor with a favorable preclinical and clinical profile. Its prodrug design allows for efficient in vivo conversion to the potent active metabolite, OKI-006, leading to on-target pharmacodynamic effects at well-tolerated doses.[1][4] The data summarized in this technical guide highlight the potential of OKI-179 as a monotherapy and in combination with other anti-cancer agents for the treatment of various solid tumors and hematologic malignancies.[8][10] The detailed experimental protocols provided herein are intended to facilitate further investigation into the mechanism and therapeutic potential of this novel agent.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone western blot protocol | Abcam [abcam.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

OKI-179 and its Role in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. It details its mechanism of action, its specific effects on histone acetylation, and its therapeutic potential in oncology. The information presented is collated from preclinical and clinical studies to serve as a comprehensive resource for professionals in the field.

Introduction: The Epigenetic Target

Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] The balance of this process is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many cancers, this balance is disrupted, leading to global dysregulation of histone acetylation, which correlates with tumorigenesis and progression.[1] HDAC inhibitors have emerged as a therapeutic class to counteract this, with several approved for hematologic malignancies. However, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic windows, and unfavorable toxicity profiles.[2][3]

OKI-179 was developed to overcome these limitations. It is a potent, class I-selective HDAC inhibitor designed for improved tolerability and oral bioavailability, making it a promising candidate for treating solid tumors, both as a single agent and in combination therapies.[2][4][5]

Pharmacology and Mechanism of Action

OKI-179 is a thioester prodrug derived from largazole, a natural product of the romidepsin-depsipeptide class.[1][6] In vivo, OKI-179 is metabolized to its active form, OKI-006.[1][2][7] This active metabolite is a potent inhibitor of class I HDACs, specifically HDACs 1, 2, and 3, with no significant activity against class IIa HDACs.[6][8][9][10] This selectivity is thought to contribute to its manageable safety profile observed in clinical trials.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for OKI-179 and its active metabolite, OKI-006.

Table 1: In Vitro Inhibitory Activity of OKI-006

| Target | IC50 (nM) | Class |

|---|---|---|

| HDAC1 | 1.2 | I |

| HDAC2 | 2.4 | I |

| HDAC3 | 2.0 | I |

| HDAC8 | 47 | I |

| Class IIa HDACs | >1000 | IIa |

Data sourced from multiple preclinical studies.[6][8][9][10][11]

Table 2: Pharmacodynamic Effects of OKI-179 in Humans

| Biomarker | Effect | Dose Range (mg) | Time Point | Source |

|---|---|---|---|---|

| Histone H3K9 Acetylation | >3-fold increase | 180 - 450 | Post-dose | [6] |

| Histone H3K27 Acetylation | >3-fold increase | 180 - 450 | Post-dose | [6] |

| Histone H3K27 Acetylation | >6-fold increase | ≥200 | Post-dose | [10] |

Measurements performed in circulating T cells/PBMCs from patients in a Phase 1 trial.[6][10]

Table 3: Phase 1 Clinical Trial Key Parameters

| Parameter | Value | Dosing Schedule |

|---|---|---|

| Maximum Tolerated Dose (MTD) | 450 mg | 4 days on / 3 days off |

| Maximum Tolerated Dose (MTD) | 200 mg | Continuous daily |

| Recommended Phase 2 Dose (RP2D) | 300 mg | 4 days on / 3 days off |

| Tmax (OKI-006) | ~2 hours | N/A |

| T1/2 (OKI-006) | 6-8 hours | N/A |

| Most Common Adverse Events | Nausea, Fatigue, Anemia, Thrombocytopenia | N/A |

Data from first-in-human dose-escalation study in patients with advanced solid tumors.[4][6][10][12]

Role in Histone Acetylation & Downstream Effects

OKI-179's primary role is to induce histone hyperacetylation by inhibiting Class I HDACs. This epigenetic modulation reactivates the expression of tumor suppressor genes, leading to anti-proliferative effects.[8]

Direct Effects on Histone Marks: Preclinical and clinical studies have consistently demonstrated that OKI-179 leads to a rapid and robust increase in the acetylation of specific histone lysine residues.

-

In preclinical models, treatment with the predecessor compound OKI-005 resulted in a dose- and time-dependent increase in acetyl-histone H3 and acetyl-H3K9.[1]

-

In a Phase 1 clinical trial, oral administration of OKI-179 at doses of 180 mg and higher resulted in a greater than three-fold increase in histone H3K9 and H3K27 acetylation in circulating peripheral blood mononuclear cells (PBMCs).[6] This effect peaked around 2 hours post-dose and began to wane by 24 hours, consistent with the pharmacokinetic profile of the active metabolite, OKI-006.[8]

Downstream Cellular Consequences: The accumulation of acetylated histones triggers several downstream anti-tumor mechanisms:

-

Apoptosis and Cell Cycle Arrest: OKI-179 and its predecessors induce apoptosis and cell cycle arrest in cancer cell lines.[1][3][7] This is often associated with the increased expression of cell cycle inhibitors like p21.[1]

-

Synergy with Other Agents: The epigenetic priming by OKI-179 creates synthetic lethality when combined with other targeted therapies. Preclinical data shows strong synergy with MEK inhibitors (like binimetinib) in RAS-pathway mutated tumors.[5][13] This combination leads to double-strand DNA breaks and enhanced apoptosis.[13]

-

Immunomodulation: OKI-179 has been shown to modulate the tumor microenvironment. It can increase the expression of MHC class I and II molecules, potentially enhancing tumor immunogenicity.[14] This provides a strong rationale for combining OKI-179 with immune checkpoint inhibitors like anti-PD-1 agents, where it has been shown to improve tumor growth inhibition and increase T-cell activation.[1][8][15]

Key Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize the activity of OKI-179 and its analogs.

A. Immunoblotting for Histone Acetylation

-

Objective: To qualitatively and quantitatively assess the change in histone acetylation levels in cells or tissues following treatment.

-

Methodology:

-

Cell/Tissue Lysis: Cancer cells (e.g., HCT-116, MDA-MB-231) or tumor xenografts are treated with OKI-005 (in vitro) or OKI-179 (in vivo) for specified durations (e.g., 1 to 24 hours).[1]

-

Protein Extraction: Total protein is extracted from the samples using appropriate lysis buffers.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-H3K9) and total histone H3 (as a loading control).

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software to determine the relative increase in histone acetylation compared to vehicle-treated controls.

-

B. Flow Cytometry for Pharmacodynamic Assessment in PBMCs

-

Objective: To measure target engagement in patients by quantifying histone acetylation changes in circulating immune cells.

-

Methodology:

-

Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points (e.g., 2, 8, 24 hours) after OKI-179 administration.[8][16]

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Staining: PBMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access for antibodies.

-

Intracellular Staining: Permeabilized cells are incubated with a fluorescently-labeled antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27).[8][16]

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the acetyl-histone signal within the gated T-cell populations is measured and compared across time points to quantify the pharmacodynamic effect of the drug.[16]

-

C. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of OKI-179 in a living model.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated with vehicle control or OKI-179 via oral gavage at various doses and schedules (e.g., 40-80 mg/kg daily).[1]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., immunoblotting for histone acetylation) to confirm on-target drug effects.[1]

-

Conclusion and Future Directions

OKI-179 (bocodepsin) is a potent, orally bioavailable, and selective class I HDAC inhibitor that has demonstrated a manageable safety profile and robust on-target pharmacodynamic effects in clinical trials.[4][6] Its primary mechanism of inducing histone hyperacetylation leads to direct anti-tumor effects and provides a strong rationale for combination therapies. The ability to synergize with MEK inhibitors in RAS-mutated cancers and enhance the efficacy of immunotherapy highlights its potential as a backbone therapy for a variety of solid tumors.[5][13][14] Ongoing and future clinical trials, such as the Phase 1b/2 study combining OKI-179 with binimetinib in NRAS-mutated melanoma, will be critical in defining its role in the clinical management of cancer.[4][13]

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. onkuretherapeutics.com [onkuretherapeutics.com]

- 5. onkuretherapeutics.com [onkuretherapeutics.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 9. onkuretherapeutics.com [onkuretherapeutics.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. onkuretherapeutics.com [onkuretherapeutics.com]

- 15. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preclinical Development of OKI-179: A Technical Guide for Cancer Therapy Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor, for the treatment of solid tumors.[1][2] OKI-179 is a prodrug that is systemically converted to its active metabolite, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][3] This document summarizes the key preclinical findings, including in vitro potency, in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and combination strategies, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Introduction: The Rationale for a Class I-Selective HDAC Inhibitor

Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers.[1][2] While several HDAC inhibitors have been approved for the treatment of hematologic malignancies, their efficacy in solid tumors has been limited by factors such as poor isoform selectivity, narrow therapeutic indices, and the lack of reliable biomarkers.[1][2] OKI-179 was developed to address these limitations by offering a more potent and selective inhibition of class I HDACs, coupled with favorable oral bioavailability.[1]

OKI-179 and its cell-active predecessor, OKI-005, are thioester prodrugs of the active metabolite OKI-006.[1] This development was the result of a lead optimization program starting from the natural product largazole, aiming to enhance physicochemical properties without compromising the potent and selective HDAC inhibition.[1]

Mechanism of Action

OKI-179 exerts its anti-cancer effects through the inhibition of class I HDACs by its active metabolite, OKI-006. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1]

Quantitative Data Summary

In Vitro Potency and Anti-proliferative Activity

The active metabolite of OKI-179, OKI-006, demonstrates potent and selective inhibition of class I HDAC enzymes. The in vitro anti-proliferative activity of the cell-active precursor, OKI-005, has been evaluated in a panel of colorectal and triple-negative breast cancer (TNBC) cell lines.

| Target | IC50 (nM) |

| HDAC1 | 1.2[3] |

| HDAC2 | 2.4[3] |

| HDAC3 | 2.0[3] |

Table 1: In Vitro Inhibitory Activity of OKI-006 against Class I HDACs

| Cell Line | Cancer Type | IC50 (nM) of OKI-005 |

| HCT-116 | Colorectal | 16.7 |

| HT29 | Colorectal | 25.4 |

| SW480 | Colorectal | 28.1 |

| MDA-MB-231 | TNBC | 10.3 |

| MDA-MB-468 | TNBC | 13.2 |

| CAL-51 | TNBC | 15.8 |

| BT-549 | TNBC | >1000 |

| HCC1806 | TNBC | >1000 |

Table 2: Anti-proliferative Activity of OKI-005 in Human Cancer Cell Lines

In Vivo Efficacy in Xenograft Models

OKI-179 has demonstrated significant anti-tumor activity in various xenograft models as a single agent and in combination with other therapies.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| HCT-116 (Colorectal) | 40 mg/kg PO daily | Statistically significant decrease in tumor growth at day 24[1] |

| HCT-116 (Colorectal) | 80 mg/kg PO daily | Statistically significant decrease in tumor growth at day 24[1] |

| HCT-116 (Colorectal) | 120 mg/kg PO every other day | Statistically significant decrease in tumor growth at day 24[1] |

| MDA-MB-231 (TNBC) | 60-80 mg/kg PO daily | Statistically significant TGI[1] |

| NRAS-mutant Melanoma (PDX) | 80 mg/kg PO; 5/wk x 3 wk | Modest TGI as a single agent. Significantly greater TGI and tumor regression (28-50%) when combined with binimetinib.[4] |

Table 3: In Vivo Efficacy of OKI-179 in Xenograft Models

Preclinical Pharmacokinetics of OKI-006 (Active Metabolite)

Following oral administration of OKI-179, the active metabolite OKI-006 exhibits a dose-proportional increase in blood concentration.

| Species | Dose of OKI-179 | Cmax of OKI-006 |

| Balb/c Mice | 100 mg/kg PO | > 1 µM[1] |

| Rats | 100 mg/kg PO | > 1 µM[1] |

Table 4: Pharmacokinetic Parameters of OKI-006 after a Single Oral Dose of OKI-179

Experimental Protocols

In Vitro Cell Proliferation (Sulforhodamine B Assay)

This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Expose cells to increasing concentrations of OKI-005 (e.g., 0-5 µM) for 72 hours.[1]

-

Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.

In Vivo Xenograft Studies

The following provides a general framework for conducting xenograft studies with OKI-179.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 or MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers.

-

Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer OKI-179 orally at the desired doses and schedules (e.g., 40-80 mg/kg daily).[1] The vehicle control is typically a citrate buffer.[5]

-

Tumor Volume Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Western Blot for Histone Acetylation

This protocol outlines the key steps for assessing changes in histone acetylation in tumor tissues or cells following treatment with OKI-179.

-

Protein Extraction: Extract total protein from cells or tumor tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Combination Strategies

Preclinical studies have explored the synergistic potential of OKI-179 with other anti-cancer agents.

-

With MEK Inhibitors: In RAS-mutated tumor models, the combination of OKI-179 with a MEK inhibitor like binimetinib has shown strong synergy, leading to increased DNA damage and apoptosis.[4] This has prompted the initiation of clinical trials for this combination in NRAS-mutated melanoma.

-

With Immunotherapy: OKI-179 has been shown to potentiate the activity of immune checkpoint inhibitors (e.g., anti-PD-1).[5] The proposed mechanism involves the upregulation of MHC class I and II on tumor cells, thereby enhancing tumor immunogenicity.

-

With Endocrine Therapy: In preclinical models of estrogen receptor-positive (ER+) breast cancer, HDAC inhibitors can potentiate the activity of tamoxifen.[1]

Conclusion

The preclinical data for OKI-179 demonstrate its potential as a potent and selective class I HDAC inhibitor with a favorable pharmacokinetic profile and significant anti-tumor activity in a range of solid tumor models. Its oral bioavailability and manageable safety profile support its ongoing clinical development, both as a single agent and in combination with other targeted therapies and immunotherapies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors [mdpi.com]

- 5. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

Preclinical Pharmacokinetic Profile of OKI-179: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of OKI-179, a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of oncology therapeutics.

OKI-179 is a thioester prodrug of the active metabolite OKI-006, a potent inhibitor of class I HDACs.[1][2][3] Developed as a second-generation prodrug, OKI-179 was optimized for in vivo administration in both animal models and humans, demonstrating a superior pharmacokinetic profile compared to its predecessors.[4] Its development aims to address the limitations of existing HDAC inhibitors, such as poor isoform selectivity and narrow therapeutic indices, particularly in the context of solid tumors.[1][2][3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

OKI-179 is designed for oral administration and is readily absorbed, after which it is metabolized to its active form, OKI-006.[1][2][4] Preclinical studies in various animal models have characterized its favorable ADME properties.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of OKI-179 and its Active Metabolite OKI-006

| Species | Dose and Route | Tmax (OKI-006) | Key Findings | Reference |

| BALB/c Nude Mice | Single oral dose | Not specified | Dose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals. | [4] |

| Rats | Single oral dose | Not specified | Dose-proportional increase in blood concentration of OKI-006. No significant difference between male and female animals. | [4] |

| Beagle Dogs | Not specified | Not specified | Favorable oral pharmacokinetic properties observed. | [5] |

Note: Specific quantitative values for Cmax, AUC, and half-life from preclinical animal studies were not detailed in the provided search results, but the qualitative findings indicate a favorable and dose-proportional exposure.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of OKI-179's pharmacokinetics and pharmacodynamics.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of OKI-179 and its active metabolite OKI-006 in preclinical animal models.

Animal Models:

-

Male BALB/c nude mice (6–8 weeks old)[4]

-

Rats (strain and sex not specified)[4]

-

Beagle dogs (details not specified)[5]

Dosing:

-

OKI-179 was administered as a single oral dose.[4]

-

For in vivo efficacy studies, OKI-179 was administered orally at doses ranging from 40 to 80 mg/kg daily and 120 mg/kg every other day in xenograft mouse models.[4]

Sample Collection and Analysis:

-

Blood samples were collected at various time points post-administration.

-

Concentrations of OKI-006 in the blood were quantified to assess exposure.[4]

-

Tumor tissue was also collected in xenograft models to measure the concentration of the active metabolite OKI-006.[4]

In Vitro Assays

Objective: To assess the anti-proliferative activity and target engagement of OKI-179's predecessor, OKI-005, in cancer cell lines.

Cell Lines:

-

Colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines were utilized.[4]

Methodology:

-

Cells were exposed to OKI-005.

-

Anti-proliferative activity was evaluated.

-

Induction of apoptosis was measured.[4]

-

Histone acetylation levels were assessed to confirm target engagement.[4]

Signaling Pathway and Mechanism of Action

OKI-179 functions as a class I HDAC inhibitor. As a prodrug, it is converted to the active metabolite OKI-006, which selectively inhibits HDACs 1, 2, and 3.[6][7] This inhibition leads to an increase in histone acetylation, a key mechanism in the epigenetic regulation of gene expression.[8] Dysregulation of histone acetylation is a common feature in many human cancers.[8]

The diagram below illustrates the mechanism of action of OKI-179.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onkuretherapeutics.com [onkuretherapeutics.com]

- 6. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 7. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Proliferative Activity of OKI-179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of OKI-179 (bocodepsin), a novel, orally bioavailable, and selective Class I histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, summarizes its efficacy across various cancer cell lines, and provides comprehensive experimental protocols for its investigation.

OKI-179 is a prodrug that is metabolized to the active compound OKI-006.[1][2] For in vitro studies, a related prodrug, OKI-005, which is optimized for cell culture use and also metabolizes to OKI-006, is often utilized.[1][2] OKI-006 is a potent inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with significantly less activity against Class IIa HDACs.[2][3] This selective inhibition leads to the accumulation of acetylated histones, altering gene expression and resulting in anti-proliferative effects such as cell cycle arrest and apoptosis in cancer cells.[1][4]

Data Presentation: Anti-Proliferative Activity of OKI-005

The anti-proliferative activity of OKI-005 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data indicates that OKI-005 demonstrates potent anti-proliferative activity, with IC50 values in the nanomolar range for the majority of tested cell lines.[5]

| Cell Line | Cancer Type | IC50 (nM) |

| Triple-Negative Breast Cancer (TNBC) | ||

| CAL-120 | Breast | < 100 |

| MDA-MB-231 | Breast | < 100 |

| HCC1395 | Breast | > 500 |

| Hs578T | Breast | > 500 |

| Colorectal Cancer (CRC) | ||

| HCT-116 | Colon | Sensitive (IC50 not specified) |

Note: The provided data from the search results specifies that the majority of TNBC and CRC cell lines tested were sensitive to OKI-005 with IC50 values less than 500 nM, and the most sensitive lines had IC50s below 100 nM.[5] Specific values for all cell lines were not available in the provided search results.

Mandatory Visualization

Signaling Pathway of OKI-179

Caption: OKI-179 mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Anti-Proliferative Assays

Caption: Workflow for assessing OKI-005's in vitro anti-proliferative effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on descriptions found in the literature for the investigation of OKI-005 and general laboratory standards.[5][6][7][8][9][10]

Cell Viability Assessment (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the binding of the dye sulforhodamine B (SRB) to cellular proteins.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

OKI-005 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of OKI-005 in complete medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key effectors of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

OKI-005

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 1,500-5,000 cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Add 20 µL of OKI-005 solution at various concentrations to the respective wells.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Western Blotting for Histone Acetylation and p21

This technique is used to detect changes in the levels of acetylated histones and the cell cycle inhibitor p21 following treatment with OKI-005.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

OKI-005

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated histone H3, anti-p21, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of OKI-005 for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Histone western blot protocol | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of OKI-179 in Mouse Models of Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of OKI-179 (bocodepsin), a novel class I histone deacetylase (HDAC) inhibitor, in mouse models of breast cancer. The focus is on a key study investigating OKI-179 in combination with doxorubicin in a triple-negative breast cancer (TNBC) xenograft model. Detailed protocols and data are presented to facilitate the design and execution of similar preclinical studies.

Introduction

OKI-179 is an orally bioavailable small molecule that selectively inhibits class I HDACs.[1][2] In preclinical models, it has demonstrated potent anti-tumor activity and is currently under clinical investigation.[1][2] Of particular interest is its potential to overcome resistance to standard-of-care chemotherapies like doxorubicin in aggressive subtypes of breast cancer such as TNBC.[3][4] This document outlines the in vivo testing of OKI-179 in combination with doxorubicin in an MDA-MB-231 TNBC xenograft mouse model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from an in vivo study evaluating the combination of OKI-179 and doxorubicin in an MDA-MB-231 xenograft model.

Table 1: In Vivo Treatment Groups and Dosing Regimen

| Treatment Group | Drug | Dose | Route of Administration | Dosing Schedule |

| 1 | Vehicle | - | Oral (PO) | Once Daily (QD) |

| 2 | Doxorubicin | 1.5 mg/kg | Intraperitoneal (IP) | Once Weekly (QW) |

| 3 | OKI-179 | 80 mg/kg | Oral (PO) | Once Daily (QD) |

| 4 | Combination | Doxorubicin + OKI-179 | 1.5 mg/kg (IP) + 80 mg/kg (PO) | QW + QD |

Table 2: Tumor Growth Inhibition in MDA-MB-231 Xenograft Model

| Treatment Group | Mean Tumor Volume (end of study) | Standard Deviation | % Tumor Growth Inhibition (TGI) | p-value (vs. Combination) |

| Vehicle | Data not available | Data not available | - | < 0.0001 |

| Doxorubicin | Data not available | Data not available | Data not available | 0.0016[4][5] |

| OKI-179 | Data not available | Data not available | Data not available | 0.0068[4][5] |

| Combination | Data not available | Data not available | Significant | - |

Note: Specific tumor volume and TGI percentages were not available in the provided search results. The combination treatment resulted in significant tumor growth inhibition compared to both single-agent doxorubicin and OKI-179.[4][5]

Signaling Pathway

The combination of OKI-179 and doxorubicin promotes apoptosis in TNBC cells through the modulation of key apoptotic proteins. OKI-179, as a class I HDAC inhibitor, is believed to alter the expression of pro- and anti-apoptotic genes.

Caption: Proposed signaling pathway for OKI-179-induced apoptosis.

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol describes the establishment of MDA-MB-231 tumor xenografts in immunodeficient mice.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, but recommended for some cell lines)

-

Female athymic nude mice (6-8 weeks old)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator.

-

When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the flank of each mouse.[4][5]

-

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

Drug Preparation and Administration

This protocol outlines the preparation and administration of OKI-179 and doxorubicin.

Materials:

-

OKI-179 (bocodepsin) powder

-

Vehicle for OKI-179 (e.g., citrate buffer)[1]

-

Doxorubicin hydrochloride

-

Sterile saline (0.9% NaCl)

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure for OKI-179:

-

Prepare a stock solution of OKI-179 in a suitable vehicle. The formulation should be prepared fresh daily.

-

The final concentration should be calculated based on the average weight of the mice in the treatment group to deliver a dose of 80 mg/kg.

-

Administer the OKI-179 solution orally once daily using an appropriate-sized oral gavage needle.

Procedure for Doxorubicin:

-

Dissolve doxorubicin hydrochloride in sterile saline to the desired concentration.

-

The final concentration should be calculated to deliver a dose of 1.5 mg/kg.

-

Administer the doxorubicin solution via intraperitoneal injection once weekly.

Tumor Measurement and Animal Monitoring

This protocol details the monitoring of tumor growth and animal well-being during the study.

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Record the body weight of each mouse 2-3 times per week to monitor for toxicity.

-

Observe the animals daily for any signs of distress, such as changes in behavior, appetite, or appearance.

-

The study duration for this combination therapy was 36 days.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo study of OKI-179 in a breast cancer mouse model.

Caption: Overall experimental workflow for the in vivo study.

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. onkuretherapeutics.com [onkuretherapeutics.com]

Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation study in patients with advanced solid tumors.

Introduction

OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179.[4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and preliminary anti-tumor activity.[4]

Signaling Pathway of OKI-179

OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones, leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.

Caption: Mechanism of action of OKI-179.

Phase 1 Clinical Trial Protocol

This protocol outlines the key components of the first-in-human, open-label, dose-escalation study of OKI-179.

Study Objectives

| Objective Type | Description |

| Primary | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of OKI-179.[4] |

| Primary | To evaluate the safety and tolerability of OKI-179.[4] |

| Secondary | To characterize the pharmacokinetic (PK) profile of OKI-179 and its active metabolite, OKI-006.[4] |

| Secondary | To assess the pharmacodynamic (PD) effects of OKI-179 on histone acetylation in peripheral blood mononuclear cells (PBMCs).[2] |

| Secondary | To evaluate the preliminary anti-tumor activity of OKI-179.[4] |

Patient Eligibility Criteria

| Inclusion Criteria | Exclusion Criteria |

| Patients with advanced solid tumors refractory to standard therapy.[2] | ECOG performance status > 1.[2] |

| ECOG performance status of 0 or 1.[2] | Inadequate organ function. |

| Measurable or non-measurable disease. | Known active CNS metastases. |

| Adequate organ and bone marrow function. | QTcF interval > 470 ms.[2] |

| Age ≥ 18 years. | Prior treatment with an HDAC inhibitor. |

Study Design and Dose Escalation

A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

-

Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in 21-day cycles.[2][4]

-

Continuous Dosing: Once daily.[2]

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Dosing Strategies for OKI-179 in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract